molecular formula C10H11FO2 B12584438 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- CAS No. 502630-76-4

2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)-

Cat. No.: B12584438
CAS No.: 502630-76-4
M. Wt: 182.19 g/mol
InChI Key: NBYRSOPKYRUHDE-SNVBAGLBSA-N
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Description

2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a fluorophenyl group and a hydroxyl group attached to the butanone backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the enantioselective reduction of 4-(4-fluorophenyl)-2-butanone using biocatalysts such as microorganisms or enzymes. This method offers high enantioselectivity and yields the desired (4R)-enantiomer .

Industrial Production Methods

Industrial production of this compound often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluorophenyl groups play crucial roles in its binding affinity and reactivity. These interactions can influence various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 4-(4-chlorophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-bromophenyl)-4-hydroxy-
  • 2-Butanone, 4-(4-methylphenyl)-4-hydroxy-

Uniqueness

Compared to similar compounds, 2-Butanone, 4-(4-fluorophenyl)-4-hydroxy-, (4R)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

CAS No.

502630-76-4

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(4R)-4-(4-fluorophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,6H2,1H3/t10-/m1/s1

InChI Key

NBYRSOPKYRUHDE-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)F)O

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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